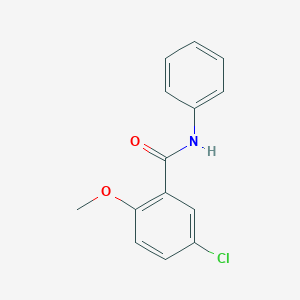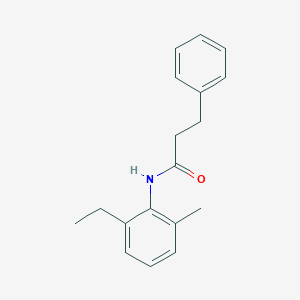![molecular formula C16H19ClN2O2S B291678 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as CDB-2914, is a synthetic steroid receptor modulator. It was first synthesized in the late 1990s and has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. In
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. It has been shown to inhibit ovulation in animals and humans, making it a promising candidate for a non-hormonal contraceptive. 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been studied as a treatment for endometriosis, uterine fibroids, and heavy menstrual bleeding.
Mecanismo De Acción
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide works by binding to the progesterone receptor and blocking the action of progesterone. Progesterone is a hormone that is essential for ovulation and the maintenance of pregnancy. By blocking progesterone, 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide inhibits ovulation and prevents pregnancy. It also has anti-inflammatory properties, which may contribute to its effectiveness in treating reproductive disorders.
Biochemical and Physiological Effects:
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have minimal side effects and is well-tolerated in humans. It does not affect estrogen levels or interfere with the menstrual cycle. It has been shown to be effective in inhibiting ovulation in animals and humans, with a success rate of up to 100% in some studies. 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been shown to reduce the size of uterine fibroids and improve symptoms of endometriosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is a useful tool for studying the role of progesterone in reproductive physiology. It can be used to investigate the mechanisms of ovulation and the effects of progesterone on the uterus. However, 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is not suitable for long-term studies as it has a short half-life and is rapidly metabolized in the body. It is also not suitable for studying the effects of progesterone on non-reproductive tissues.
Direcciones Futuras
There are several areas of research that could be explored using 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide. One area is the development of a non-hormonal contraceptive based on 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide. Another area is the use of 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide as a treatment for endometriosis, uterine fibroids, and heavy menstrual bleeding. Further research could also explore the potential of 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide as a treatment for breast cancer, as progesterone plays a role in the development of some types of breast cancer. Overall, 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is a promising compound with a wide range of potential applications in reproductive health and beyond.
Métodos De Síntesis
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is synthesized by reacting 4-chloroaniline with diethylamine to form 4-chloro-N,N-diethylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide. The synthesis method has been optimized to produce high yields of pure 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide.
Propiedades
Fórmula molecular |
C16H19ClN2O2S |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-19(4-2)15-9-7-14(8-10-15)18-22(20,21)16-11-5-13(17)6-12-16/h5-12,18H,3-4H2,1-2H3 |
Clave InChI |
MXSGYWQYRMCCTM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)


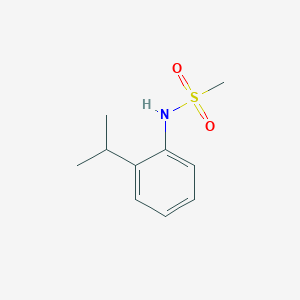
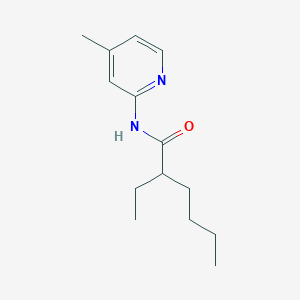
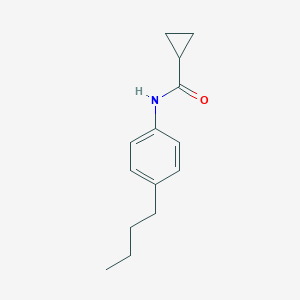
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
